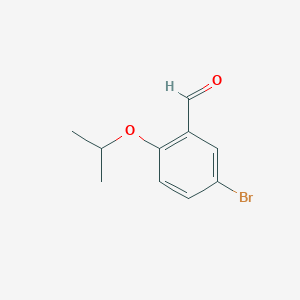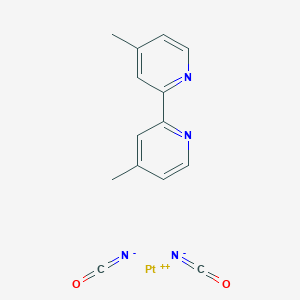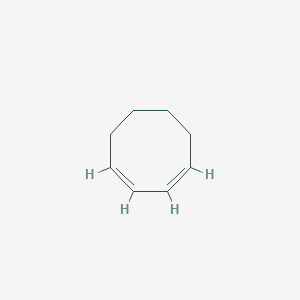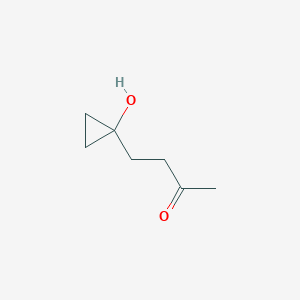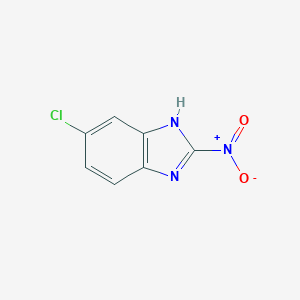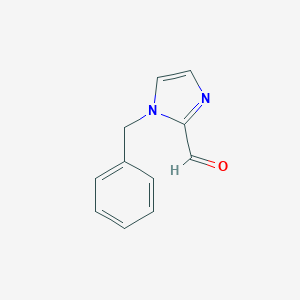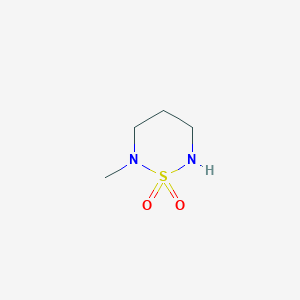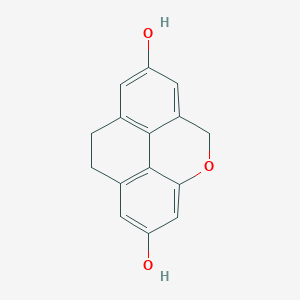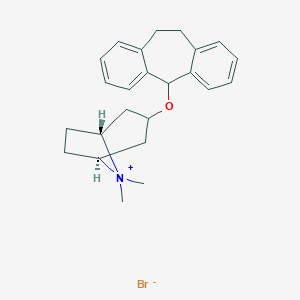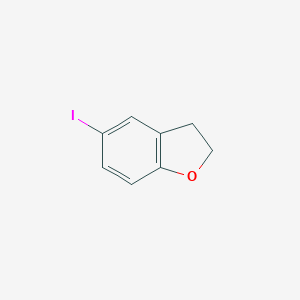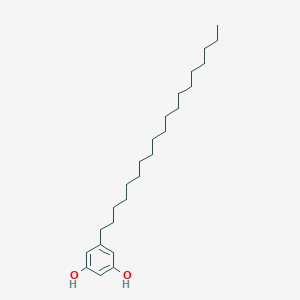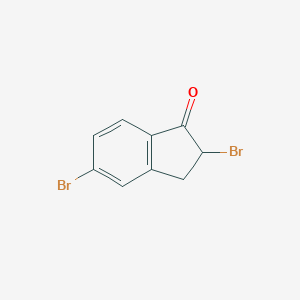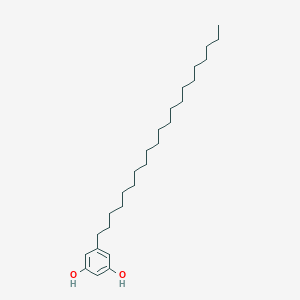
S-(1-Hydroxy-3-buten-2-yl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Hydroxy-3-buten-2-yl)glutathione is a naturally occurring compound that is found in the human body. It is a derivative of glutathione, which is an important antioxidant that helps to protect cells from damage caused by free radicals. S-(1-Hydroxy-3-buten-2-yl)glutathione has been the focus of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
S-(1-Hydroxy-3-buten-2-yl)glutathione works by scavenging free radicals in the body, which can cause damage to cells and tissues. It also helps to regulate the immune system, which can help to reduce inflammation in the body. Additionally, S-(1-Hydroxy-3-buten-2-yl)glutathione has been shown to have a protective effect on cells, helping to prevent damage caused by oxidative stress.
Efectos Bioquímicos Y Fisiológicos
S-(1-Hydroxy-3-buten-2-yl)glutathione has a number of biochemical and physiological effects in the body. It has been shown to help regulate the immune system, reduce inflammation, and protect cells from damage caused by free radicals. Additionally, S-(1-Hydroxy-3-buten-2-yl)glutathione has been shown to have a protective effect on the liver, helping to prevent damage caused by toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S-(1-Hydroxy-3-buten-2-yl)glutathione in lab experiments is that it is a naturally occurring compound that is present in the body. This makes it easier to study its effects on the body, as it is less likely to cause adverse reactions. However, one limitation of using S-(1-Hydroxy-3-buten-2-yl)glutathione in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of studies.
Direcciones Futuras
There are a number of potential future directions for research on S-(1-Hydroxy-3-buten-2-yl)glutathione. One area of research could focus on its potential as a treatment for inflammatory conditions such as arthritis. Additionally, further research could be done to explore its potential as a protective agent against oxidative stress and toxins. Finally, research could be done to explore the potential of S-(1-Hydroxy-3-buten-2-yl)glutathione as a therapeutic agent in other areas, such as cancer treatment.
Métodos De Síntesis
S-(1-Hydroxy-3-buten-2-yl)glutathione can be synthesized in the laboratory using a variety of methods. One common method involves the use of glutathione and acrolein, which react to form S-(1-Hydroxy-3-buten-2-yl)glutathione. Another method involves the use of a precursor molecule, which is converted into S-(1-Hydroxy-3-buten-2-yl)glutathione through a series of chemical reactions.
Aplicaciones Científicas De Investigación
S-(1-Hydroxy-3-buten-2-yl)glutathione has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that S-(1-Hydroxy-3-buten-2-yl)glutathione can help to reduce inflammation in the body, which may be beneficial for the treatment of conditions such as arthritis.
Propiedades
Número CAS |
133872-49-8 |
|---|---|
Nombre del producto |
S-(1-Hydroxy-3-buten-2-yl)glutathione |
Fórmula molecular |
C14H23N3O7S |
Peso molecular |
377.42 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxybut-3-en-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O7S/c1-2-8(6-18)25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |
Clave InChI |
NOXPKNNHYRDDCI-AGROOBSYSA-N |
SMILES isomérico |
C=CC(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
SMILES canónico |
C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Secuencia |
XXG |
Sinónimos |
1-HBG S-(1-hydroxy-3-buten-2-yl)glutathione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



